molecular formula C16H20N2O5S B2881523 4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE CAS No. 1421480-80-9

4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE

Cat. No.: B2881523
CAS No.: 1421480-80-9
M. Wt: 352.41
InChI Key: OVNBYTLLUCMXPA-UHFFFAOYSA-N
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Description

4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via a sulfonation reaction using dimethylsulfamoyl chloride.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzamides, furan derivatives, and sulfonamide compounds.

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and the dimethylsulfamoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylic acid: A furan derivative with similar structural features.

    N-(3-Furan-2-yl-3-hydroxypropyl)benzamide: A compound with a similar benzamide core but lacking the dimethylsulfamoyl group.

    Dimethylsulfamoylbenzamide: A compound with a similar sulfonamide group but lacking the furan ring.

Uniqueness

4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-18(2)24(21,22)13-7-5-12(6-8-13)16(20)17-10-9-14(19)15-4-3-11-23-15/h3-8,11,14,19H,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNBYTLLUCMXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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